3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)-
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Overview
Description
3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- is a chemical compound with the molecular formula C14-H18-N2-O.Br-H and a molecular weight of 311.26 . This compound is known for its unique structure, which includes an oxazolo ring fused to a pyridine ring, and is often used in various scientific research applications.
Preparation Methods
The synthesis of 3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- involves several steps. The synthetic route typically starts with the preparation of the oxazolo ring, followed by the fusion with the pyridine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- can be compared with other similar compounds, such as (1R,8aR)-1-(3-methylphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine, hydrobromide . These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of 3H-Oxazolo(3,4-a)pyridine, hexahydro-3-imino-1-(m-tolyl)-, hydrochloride, (Z)- lies in its specific structure and the resulting properties that make it suitable for various applications .
Properties
CAS No. |
5583-21-1 |
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Molecular Formula |
C14H19BrN2O |
Molecular Weight |
311.22 g/mol |
IUPAC Name |
(1R,8aS)-1-(3-methylphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C14H18N2O.BrH/c1-10-5-4-6-11(9-10)13-12-7-2-3-8-16(12)14(15)17-13;/h4-6,9,12-13,15H,2-3,7-8H2,1H3;1H/t12-,13+;/m0./s1 |
InChI Key |
FCWWULHEIMJNKF-JHEYCYPBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2[C@@H]3CCCCN3C(=N)O2.Br |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3CCCCN3C(=N)O2.Br |
Origin of Product |
United States |
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